An In-Depth Technical Guide to the Physicochemical and Biological Characterization of cis-1,2,6-Trimethylpiperazine Dihydrochloride
An In-Depth Technical Guide to the Physicochemical and Biological Characterization of cis-1,2,6-Trimethylpiperazine Dihydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of cis-1,2,6-trimethylpiperazine dihydrochloride, a substituted piperazine derivative of interest to the pharmaceutical and chemical research sectors. Given the limited availability of public data on this specific compound, this document serves as a roadmap for researchers, outlining the essential experimental protocols and theoretical considerations for a thorough evaluation of its basic properties. We will delve into methodologies for determining its physicochemical characteristics, elucidating its structure through spectroscopic analysis, and conducting preliminary assessments of its biological activity and safety profile. The protocols described herein are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data for this novel chemical entity.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1][2] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for diverse substitutions, enabling fine-tuning of its pharmacological and pharmacokinetic properties. The specific substitution pattern of cis-1,2,6-trimethylpiperazine dihydrochloride suggests a unique stereochemistry that could influence its interaction with biological targets. As a dihydrochloride salt, its solubility and stability are expected to be enhanced, making it a potentially viable candidate for drug development.[3][4][5] This guide will provide the foundational knowledge and experimental procedures to unlock the potential of this intriguing molecule.
Physicochemical Properties: The Foundation of Drug Developability
A thorough understanding of a compound's physical and chemical properties is paramount in early-stage drug development.[5][6] These properties dictate its formulation possibilities, absorption characteristics, and overall stability. For a novel compound like cis-1,2,6-trimethylpiperazine dihydrochloride, a systematic approach to determining these parameters is crucial.
Predicted Physicochemical Data
While experimental data is sparse, computational models can provide initial estimates for key properties. These predictions, while not a substitute for empirical testing, can guide experimental design.
| Property | Predicted Value | Method |
| Molecular Formula | C₇H₁₈Cl₂N₂ | - |
| Molecular Weight | 201.14 g/mol | - |
| Physical State | Solid | Visual Inspection |
| Purity | >95% | As per supplier |
| CAS Number | 1195782-28-5 | - |
Experimental Determination of Physicochemical Properties
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities. Given that hydrochloride salts can be hygroscopic, appropriate handling is essential for accurate measurements.[7][8]
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation: Finely powder a small amount of cis-1,2,6-trimethylpiperazine dihydrochloride.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Hygroscopicity Check: If the compound is suspected to be hygroscopic, seal the open end of the capillary tube using a flame.[7][8]
-
Initial Determination: Place the capillary in a melting point apparatus and heat at a rate of 10-15 °C/min to determine an approximate melting range.[9]
-
Accurate Determination: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.[9]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[9]
The aqueous solubility of a drug candidate is a key determinant of its oral bioavailability. As a dihydrochloride salt, cis-1,2,6-trimethylpiperazine dihydrochloride is expected to have good water solubility.
Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of a compound.
Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of a molecule. For cis-1,2,6-trimethylpiperazine dihydrochloride, a combination of NMR, FTIR, and Mass Spectrometry will provide a comprehensive structural profile.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules.[11] For the target compound, both ¹H and ¹³C NMR will be crucial. The cis relationship of the methyl groups at positions 2 and 6 is expected to be evident in the coupling constants and chemical shifts of the ring protons.[12]
Expected ¹H and ¹³C NMR Spectral Features
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations |
| ¹H | |||
| N-CH ₃ | ~2.5 - 3.0 | Singlet | Correlates with the N-methyl carbon |
| CH -CH₃ | ~3.0 - 3.5 | Multiplet | Shows coupling to the adjacent methyl and ring protons |
| C-CH ₃ | ~1.0 - 1.5 | Doublet | Coupled to the methine proton |
| Piperazine Ring Protons | ~2.5 - 4.0 | Complex Multiplets | Protons on the same and adjacent carbons will show coupling |
| ¹³C | |||
| C H-CH₃ | ~50 - 60 | - | Methine carbons of the piperazine ring |
| N-C H₂-C | ~40 - 50 | - | Methylene carbons of the piperazine ring |
| N-C H₃ | ~40 - 45 | - | N-methyl carbon |
| C-C H₃ | ~15 - 25 | - | Methyl carbons at positions 2 and 6 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Advanced Experiments: Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, which will be essential for unambiguous assignment of all signals and confirming the cis stereochemistry.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[13]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 2700-2250 | N-H stretch | Ammonium salt (R₃N⁺-H) |
| 1470-1430 | C-H bend | CH₂ and CH₃ |
| 1150-1050 | C-N stretch | Aliphatic amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.[16]
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar and ionic compounds.[17]
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 129.22. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14][18]
Synthesis of cis-1,2,6-Trimethylpiperazine
While the dihydrochloride salt is the subject of this guide, its synthesis first requires the preparation of the free base, cis-1,2,6-trimethylpiperazine. The synthesis of substituted piperazines can be achieved through various routes. A plausible approach for this specific molecule would involve the cyclization of appropriate precursors followed by N-methylation.
Proposed Synthetic Pathway
Caption: A potential synthetic route to the free base.
This reductive amination approach is a common and efficient method for N-methylation of secondary amines.[19] The subsequent conversion to the dihydrochloride salt can be readily achieved by treating the free base with hydrochloric acid in a suitable solvent.
Preliminary Biological and Safety Assessment
The piperazine scaffold is associated with a wide range of biological activities, making it essential to conduct preliminary screening of any new derivative.[1]
In Vitro Cytotoxicity Screening
An initial assessment of a compound's toxicity is crucial. The MTT assay is a widely used colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.[20][21]
Step-by-Step Protocol for MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate and allow the cells to adhere overnight.[21]
-
Compound Treatment: Treat the cells with a range of concentrations of cis-1,2,6-trimethylpiperazine dihydrochloride for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]
General Pharmacological Screening
Based on the known pharmacology of piperazine derivatives, initial screening could focus on central nervous system (CNS) targets.[1][2] This could involve receptor binding assays for dopamine and serotonin receptors, which are common targets for piperazine-containing drugs.[22]
Safety and Handling
While specific toxicity data for cis-1,2,6-trimethylpiperazine dihydrochloride is not available, general precautions for handling heterocyclic amines should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
cis-1,2,6-Trimethylpiperazine dihydrochloride represents a novel chemical entity with potential applications in drug discovery, stemming from its core piperazine scaffold. This guide has provided a comprehensive, step-by-step framework for its synthesis, physicochemical characterization, structural elucidation, and preliminary biological and safety evaluation. By following these self-validating protocols, researchers can generate the foundational data necessary to understand the properties of this compound and to assess its potential for further development. The methodologies outlined herein are grounded in established scientific principles and are designed to ensure the generation of high-quality, reliable data.
References
-
Wolfe, J. P., et al. (2010). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 12(21), 4884–4887. [Link]
-
Wolfe, J. P., et al. (2010). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC, 3058849. [Link]
-
Di Censo, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed, 38871412. [Link]
-
Wójtowicz, P., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]
-
Viso, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. PubMed, 20655216. [Link]
-
Di Censo, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. PubMed, 15049833. [Link]
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]
- CN101239957A. (2008). Synthesis method of N-methylpiperazine.
-
thinkSRS.com. (n.d.). Melting Point Determination. [Link]
-
Di Censo, M., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. [Link]
-
Wikipedia. (n.d.). N-Methylpiperazine. [Link]
-
Nikolova, M., et al. (1993). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed, 8357464. [Link]
-
Li, H., et al. (2017). Chirality Sensing of N-Heterocycles via 19F NMR. PMC, 5693952. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed, 18095689. [Link]
-
Krishnakumar, V., & John, X. (2009). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 47, 101-106. [Link]
-
Chen, B., et al. (2007). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. [Link]
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
NIST. (n.d.). Piperazine dihydrochloride. NIST WebBook. [Link]
-
Hulme, A. N., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidine scaffolds. RSC. [Link]
-
Boley, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(4), 3114–3123. [Link]
-
Podyma-Inaś, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central, 8010464. [Link]
-
Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1107–1114. [Link]
-
DeRuiter, J., et al. (2010). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
-
SpectraBase. (n.d.). 1-(m-Chlorophenyl)piperazine, dihydrochloride. [Link]
-
Serajuddin, A. T. M. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Sciences, 96(5), 995-1006. [Link]
-
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-156. [Link]
-
University of Toronto. (n.d.). Melting point determination. [Link]
-
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, 30151922. [Link]
-
Kumar, L., et al. (2014). A review on salt selection strategy in drug development. World Journal of Pharmaceutical Research, 3(3), 2096-2114. [Link]
-
Li, W., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv. [Link]
-
Yilmaz, F., et al. (2018). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-948. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crystalpharmatech.com [crystalpharmatech.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 7. thinksrs.com [thinksrs.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ojp.gov [ojp.gov]
